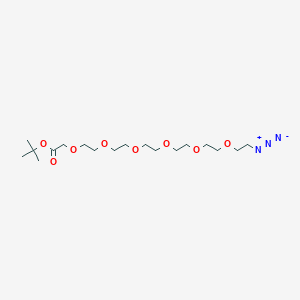
Azido-PEG6-C1-Boc
Overview
Description
Azido-PEG6-C1-Boc is a polyethylene glycol (PEG) derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Azido-PEG6-C1-Boc, also known as Azido-PEG6-CH2CO2-t-Bu or Azido-PEG6-CH2CO2t-butyl ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound interacts with its targets through a process known as the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins, regulating the levels of specific protein sets, and eliminating proteins whose functions are no longer required . By interacting with this pathway, this compound can influence the degradation of target proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . By binding to these proteins and the E3 ubiquitin ligase, this compound facilitates the tagging of the target proteins with ubiquitin, marking them for degradation by the proteasome . This process can influence various cellular processes by controlling the levels of specific proteins .
Biochemical Analysis
Biochemical Properties
Azido-PEG6-C1-Boc plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The nature of these interactions is based on the ubiquitin-proteasome system within cells, which is exploited by PROTACs to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the degradation of target proteins By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG6-C1-Boc typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG6 spacer.
Esterification: The final step involves the esterification of the carboxyl group with t-butyl alcohol to form the t-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity level
Types of Reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Azidation: Sodium azide in an appropriate solvent.
Click Chemistry: Copper(I) catalysts for azide-alkyne cycloaddition.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).
Major Products:
Triazole Linkages: Formed from Click Chemistry reactions.
Free Carboxyl Group: Obtained after deprotection of the t-butyl ester
Scientific Research Applications
Azido-PEG6-C1-Boc has a wide range of applications in scientific research:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules.
Medicine: Utilized in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Azido-PEG4-CH2CO2-t-Bu: Similar structure but with a shorter PEG spacer.
Azido-PEG8-CH2CO2-t-Bu: Similar structure but with a longer PEG spacer.
Azido-PEG6-CH2CO2-CH3: Similar structure but with a methyl ester instead of a t-butyl ester.
Uniqueness: Azido-PEG6-C1-Boc is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The t-butyl ester group offers protection during synthesis and can be easily deprotected under acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O8/c1-18(2,3)29-17(22)16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-20-21-19/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZLCXSEDMBOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

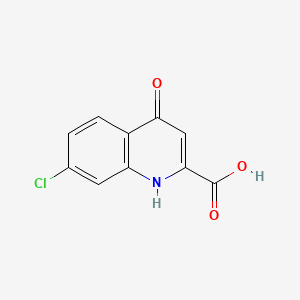

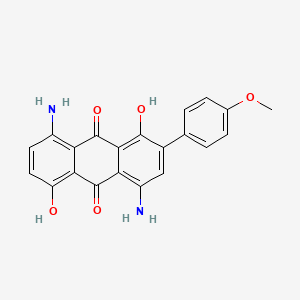
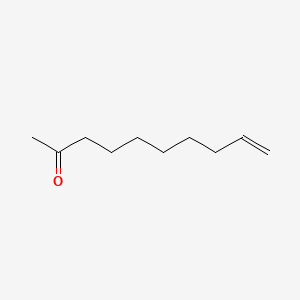
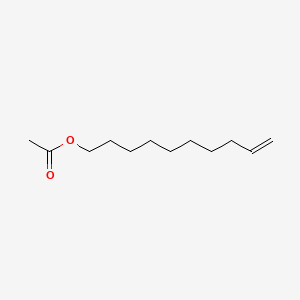
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
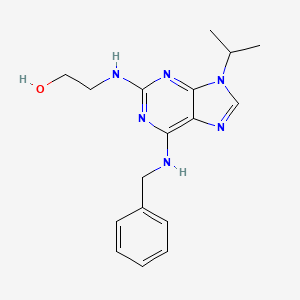
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
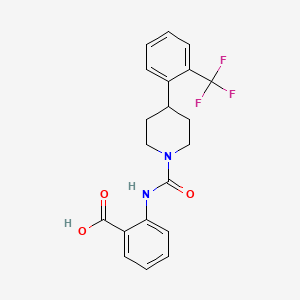
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)

